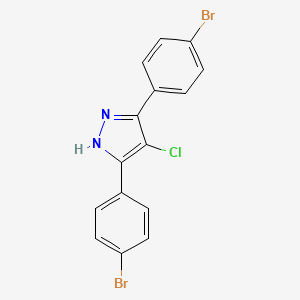

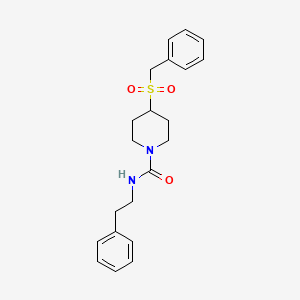

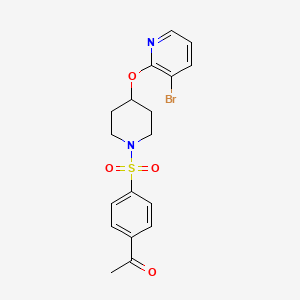

tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .

Chemical Reactions Analysis

The tert-butyl group in this compound has a unique reactivity pattern and is used in various chemical transformations . The carbamate group also participates in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- The compound has been utilized in the enantioselective synthesis of intermediates for potent CCR2 antagonists. A key step in this synthesis involves an iodolactamization process, highlighting its role in creating highly functionalized compounds (Campbell et al., 2009).

Intermediate in Carbocyclic Analogues Synthesis

- It serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure helps confirm the relative substitution of the cyclopentane ring in this intermediate (Ober et al., 2004).

Synthesis of Factor Xa Inhibitors

- A stereoselective route for preparing its stereoisomers has been described, highlighting its use as a key intermediate in the synthesis of factor Xa inhibitors. This process involves a Mitsunobu reaction and base-catalyzed epimerization (Wang et al., 2017).

As N-(Boc) Nitrone Equivalents

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to this compound, behave as N-(Boc)-protected nitrones in reactions with organometallics, showing their potential as building blocks in organic synthesis (Guinchard et al., 2005).

In Synthesis of Biologically Active Compounds

- It's an important intermediate in synthesizing compounds like omisertinib (AZD9291), a notable example of its role in medicinal chemistry (Zhao et al., 2017).

Application in Chemosensors

- Benzothizole modified tert-butyl carbazole derivatives, including this compound, have been used to create strong blue emissive nanofibers for the detection of volatile acid vapors, demonstrating its utility in sensory materials (Sun et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[4-(cyclopentylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-10-8-13(9-11-14)17-12-6-4-5-7-12/h12-14,17H,4-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYVYIBDTZGRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

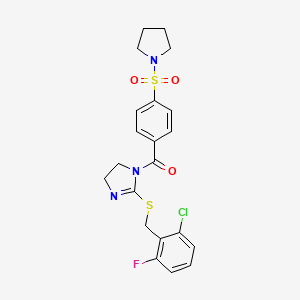

![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)

![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)

![1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2372650.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)